molecular formula C6H14N2O2S B1316585 N-(Piperidin-4-yl)methanesulfonamide CAS No. 70724-72-0

N-(Piperidin-4-yl)methanesulfonamide

Cat. No. B1316585
CAS RN: 70724-72-0
M. Wt: 178.26 g/mol
InChI Key: NAEICDPYHCEZMG-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)methanesulfonamide” is a chemical compound with the molecular formula C6H14N2O2S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 178.25 . The compound’s empirical formula is C6H14N2O2S .

Scientific Research Applications

  • Crystallography and Molecular Structures :

    • N-(Piperidin-4-yl)methanesulfonamide derivatives demonstrate varied molecular and supramolecular structures, which are essential for understanding their potential applications in various fields. For instance, certain derivatives exhibit distinct hydrogen bonding and stacking interactions, which could be crucial in the design of new materials or pharmaceuticals (Jacobs, Chan, & O'Connor, 2013).
  • Organic Synthesis and Chemical Reactions :

    • In organic synthesis, this compound derivatives are used as intermediates and reactants. Their unique chemical properties facilitate various reactions, such as cyclizations, nucleophile-promoted reactions, and hydrogenation processes. This versatility makes them valuable in synthesizing complex organic compounds (Arnold et al., 2003).
  • Pharmacological Potential :

    • Certain derivatives of this compound have shown promise in pharmacological applications. For example, some compounds
    exhibit potential as antiallergic agents, with studies indicating effective prevention of systemic anaphylaxis in animal models. Such derivatives could be significant in the development of new treatments for allergic reactions and related conditions .
  • Polypharmacological Applications :

    • Research has also explored the polypharmacological applications of this compound derivatives, particularly in the context of central nervous system (CNS) disorders. Some derivatives are studied for their ability to act as multifunctional agents, targeting multiple receptors, which could be beneficial in treating complex diseases like depression or cognitive disorders (Canale et al., 2016).
  • Materials Science :

    • In materials science, the unique properties
    of this compound derivatives are being explored for their potential applications. For instance, the molecular structures and interactions of these derivatives could play a significant role in the development of novel materials with specific properties suitable for various industrial applications .

Safety and Hazards

“N-(Piperidin-4-yl)methanesulfonamide” is classified as a combustible solid . It is recommended to handle this compound with appropriate safety measures to prevent any potential hazards .

properties

IUPAC Name

N-piperidin-4-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEICDPYHCEZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585399
Record name N-(Piperidin-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70724-72-0
Record name N-(Piperidin-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70724-72-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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